5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide
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Overview
Description
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide is a synthetic compound that has garnered interest in various fields of scientific research. It is a derivative of prolinamide and histidine, and its unique structure allows it to interact with biological systems in specific ways. This compound is not naturally occurring and is typically synthesized for experimental and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide involves multiple steps, starting from the basic amino acids. The process typically includes the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include protecting agents like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid) .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The process is optimized to ensure high yield and purity, often involving chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the prolinamide moiety, changing its interaction with biological targets.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo-histidine derivatives, while reduction can yield modified prolinamide structures .
Scientific Research Applications
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: Researchers use it to investigate protein interactions and enzyme activity.
Medicine: It has potential therapeutic applications, particularly in the modulation of hormonal pathways.
Industry: The compound is used in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved may include hormonal signaling and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-prolyl-L-histidyl-L-prolinamide: A closely related compound with similar biological activity.
5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide: Another derivative with extended peptide chains, used in different therapeutic contexts.
Uniqueness
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide is unique due to its specific methylation, which can significantly alter its interaction with biological targets compared to its non-methylated counterparts. This modification can enhance its stability and specificity in various applications .
Properties
CAS No. |
78430-10-1 |
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Molecular Formula |
C17H24N6O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-22(16(26)11-4-5-14(24)21-11)13(7-10-8-19-9-20-10)17(27)23-6-2-3-12(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,19,20)(H,21,24)/t11-,12-,13-/m0/s1 |
InChI Key |
HQPDEDHWFATLCJ-AVGNSLFASA-N |
Isomeric SMILES |
CN([C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)C(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CN(C(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
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